molecular formula C8H4Cl2N2O2 B12972731 5,8-Dichloroquinoxaline-2,3(1H,4H)-dione

5,8-Dichloroquinoxaline-2,3(1H,4H)-dione

Cat. No.: B12972731
M. Wt: 231.03 g/mol
InChI Key: CPIVIYGIIKPNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dichloroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms at positions 5 and 8 of the quinoxaline ring may influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloroquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5,8-dichloro-1,2-diaminobenzene with oxalic acid or its derivatives. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloroquinoxaline-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted quinoxalines, while oxidation or reduction could lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinoxaline-2,3(1H,4H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without chlorine substitutions.

    5,8-Dimethylquinoxaline-2,3(1H,4H)-dione: A similar compound with methyl groups instead of chlorine atoms.

    5,8-Dibromoquinoxaline-2,3(1H,4H)-dione: A similar compound with bromine atoms instead of chlorine.

Uniqueness

5,8-Dichloroquinoxaline-2,3(1H,4H)-dione is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological properties. The chlorine atoms may enhance its stability, alter its electronic properties, and affect its interactions with biological targets.

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

5,8-dichloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14)

InChI Key

CPIVIYGIIKPNGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=O)C(=O)N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.